molecular formula C20H21N3O4 B4230013 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline

1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B4230013
M. Wt: 367.4 g/mol
InChI Key: PUEXISSRGVUGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline, also known as MNQ, is a chemical compound that has been extensively studied in scientific research. MNQ belongs to the family of tetrahydroquinoline derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline has been found to bind to the DNA-topoisomerase II complex, leading to the formation of DNA breaks and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II, protein kinase C, and phospholipase C. 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell damage. In addition, 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline has been found to induce the expression of several genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits strong cytotoxic activity against cancer cells. However, 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline also has some limitations. It is highly toxic to normal cells, and its mechanism of action is not fully understood. In addition, 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline and its effects on normal cells.

Scientific Research Applications

1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential use in cancer therapy. It has been found to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(2-morpholin-4-yl-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-20(22-9-3-5-15-4-1-2-6-18(15)22)17-14-16(23(25)26)7-8-19(17)21-10-12-27-13-11-21/h1-2,4,6-8,14H,3,5,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEXISSRGVUGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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